An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data with predicted properties and information extrapolated from structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Properties
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a substituted aromatic compound containing a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These functional groups impart distinct electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis.
Physical and Chemical Data
The known and predicted physicochemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 518990-79-9 | [1][2] |
| Molecular Formula | C₇H₆FNO₄S | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 143-145 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 394.8 ± 42.0 °C | |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | |
| Appearance | Likely a crystalline solid | Inferred from melting point |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis starts from 1,4-difluoro-2-nitrobenzene. A selective nucleophilic aromatic substitution with sodium thiomethoxide would yield the thioether intermediate, which is then oxidized to the desired sulfone.
Caption: Proposed synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
Hypothetical Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene
-
To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-2-(methylthio)nitrobenzene.
Step 2: Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
-
Dissolve the 5-Fluoro-2-(methylthio)nitrobenzene (1 equivalent) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
Spectroscopic and Analytical Data (Predicted)
No experimental spectroscopic data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene has been identified in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and methylsulfonyl groups. The fluorine atom will cause splitting of the adjacent proton signals. A singlet corresponding to the methyl protons of the sulfonyl group will be observed in the upfield region.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.2 - 8.4 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |
| H-4 | 7.8 - 8.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |
| H-6 | 7.5 - 7.7 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| -SO₂CH₃ | 3.2 - 3.4 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-F) | 162 - 166 (d, ¹JCF ≈ 250-260 Hz) |
| C-2 (C-SO₂CH₃) | 138 - 142 |
| C-3 | 125 - 129 |
| C-4 | 128 - 132 |
| C-5 (C-NO₂) | 148 - 152 |
| C-6 | 115 - 119 (d, ²JCF ≈ 20-25 Hz) |
| -SO₂CH₃ | 40 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1360 |
| Asymmetric SO₂ stretch | 1300 - 1350 |
| Symmetric SO₂ stretch | 1140 - 1160 |
| C-F stretch | 1100 - 1250 |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-H stretch | 3000 - 3100 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da), the methylsulfonyl group (SO₂CH₃, 79 Da), or sulfur dioxide (SO₂, 64 Da).
Reactivity and Potential Applications
The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) renders the aromatic ring of 5-Fluoro-2-(methylsulphonyl)nitrobenzene highly electron-deficient. This electronic nature dictates its reactivity and potential applications.
Reactivity Profile
The compound is expected to be highly reactive towards nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group and situated para to the strongly activating nitro group and ortho to the methylsulfonyl group, is the most probable site for nucleophilic attack. This makes the molecule a valuable synthon for introducing the 4-nitro-3-(methylsulfonyl)phenyl moiety into various structures.
Applications in Drug Discovery and Organic Synthesis
While specific applications for 5-Fluoro-2-(methylsulphonyl)nitrobenzene are not widely documented, its structural motifs are present in various biologically active molecules. Fluorinated and sulfonated nitroaromatic compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not publicly available. However, based on the SDS of structurally similar compounds such as 1-fluoro-2-nitrobenzene, the following precautions should be considered:
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.
Disclaimer: This technical guide has been compiled from a combination of available data, predicted information, and extrapolations from related compounds. It is intended for informational purposes only. Researchers and professionals should always consult a specific and verified Safety Data Sheet (SDS) before handling this chemical and should verify all properties through their own experimental analysis.
References
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene 849035-74-1 [sigmaaldrich.com]
